1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of an imidazole ring substituted with two methyl groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethylimidazole with trifluoromethylating agents. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group, adding different chemical properties.
3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with similar substituents.
Uniqueness
1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts different electronic and steric properties compared to pyrazole derivatives. This uniqueness makes it valuable in specific applications where the imidazole ring’s properties are advantageous.
Biological Activity
1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on a review of the literature.
The synthesis of this compound typically involves the cyclization of 1,5-dimethylimidazole with trifluoromethylating agents under controlled conditions. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, often requiring strong bases to facilitate the reaction. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with biological targets .
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research has indicated that this compound may possess antimicrobial properties. A study highlighted that imidazole derivatives generally show antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing antibacterial activity .
Table 1: Antibacterial Activity of Imidazole Derivatives
Compound | Target Bacteria | Activity Level |
---|---|---|
This compound | MRSA | Moderate |
2-Trifluoromethyl-1H-imidazole | E. coli | High |
4,5-Bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | S. aureus | Significant |
Anti-inflammatory Effects
Imidazole derivatives have been associated with anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory mediators in vitro. This suggests potential applications in treating inflammatory diseases .
Antitumor Activity
There is emerging evidence that imidazole derivatives may exhibit antitumor activity. A study indicated that certain imidazoles could inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell growth and survival .
The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors within cells. The trifluoromethyl group enhances its binding affinity to these targets, potentially leading to inhibition or activation of various biochemical pathways. For instance, molecular docking studies have shown promising binding interactions with COX-2 receptors, which are implicated in inflammatory responses .
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of various imidazole derivatives, this compound was tested against several bacterial strains. Results indicated moderate efficacy against MRSA and E. coli, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of imidazole derivatives demonstrated that compounds similar to this compound significantly reduced nitric oxide production in macrophages. This highlights its potential application in managing inflammatory diseases such as arthritis .
Properties
Molecular Formula |
C6H7F3N2 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
1,5-dimethyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C6H7F3N2/c1-4-5(6(7,8)9)10-3-11(4)2/h3H,1-2H3 |
InChI Key |
TXJRILRRKGBLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.